3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine hydrochloride
Overview
Description
3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine hydrochloride is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
Triazole compounds, which include 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine hydrochloride, are known to interact with a variety of enzymes and receptors in biological systems . They are capable of binding in the biological system, showing versatile biological activities .
Mode of Action
The mode of action of triazole compounds is often attributed to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the function of the target enzyme or receptor, affecting the biological system in which they are present .
Biochemical Pathways
Triazole compounds are known to influence a wide range of pathways due to their ability to interact with various enzymes and receptors .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized to various extents, and excreted .
Result of Action
Similar compounds have been shown to have a wide range of effects, including antimicrobial, antioxidant, and antiviral activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other compounds, pH, temperature, and more .
Biochemical Analysis
Biochemical Properties
3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind to specific enzymes, altering their catalytic activity and affecting metabolic pathways . For instance, it has been observed to inhibit certain enzymes involved in cellular metabolism, thereby modulating the metabolic flux and metabolite levels . Additionally, this compound can form hydrogen bonds and other non-covalent interactions with proteins, affecting their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Moreover, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization . These effects are observed in different cell types, including cancer cells, where the compound exhibits potential anticancer activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, through hydrogen bonding, van der Waals forces, and other non-covalent interactions . This binding can result in enzyme inhibition or activation, depending on the target enzyme . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions collectively contribute to the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression, highlighting the importance of temporal effects in understanding its overall impact .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anticancer activity, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been identified, indicating the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can modulate metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels and overall metabolic balance . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The reaction conditions generally include:
Solvent: Aqueous or organic solvents such as ethanol or dimethyl sulfoxide (DMSO).
Temperature: Room temperature to moderate heating (25-80°C).
Catalyst: Copper(I) sulfate (CuSO₄) and sodium ascorbate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring is generally stable to oxidation, but the amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced under mild conditions to form amines or other reduced derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenated compounds or alkylating agents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction typically produces amines.
Scientific Research Applications
3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the formation of heterocyclic compounds.
Material Science: It is utilized in the creation of advanced materials, such as polymers and nanomaterials, due to its stability and functional properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole derivative with similar biological activities but different structural properties.
Uniqueness
3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability, reactivity, and ability to form strong interactions with biological targets make it a valuable compound in various research fields.
Properties
IUPAC Name |
3-methyl-1-(triazol-2-yl)butan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.ClH/c1-6(2)7(8)5-11-9-3-4-10-11;/h3-4,6-7H,5,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIJXHIAGVDCTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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